4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol
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Overview
Description
4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenol group attached to a pyrimidine ring, which is further substituted with diphenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with benzamidine in the presence of a base such as potassium hydroxide in ethanol . This reaction forms the pyrimidine ring, which is then further functionalized to introduce the phenol group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the phenol group to a halide, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit Aurora kinase A activity, leading to cell cycle arrest at the G2/M phase and inducing caspase-mediated apoptotic cell death in cancer cells . The molecular binding mode involves interactions with the active site of the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-diphenylpyridin-4-yl)phenol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol: Another pyrimidine derivative with different substituents.
Uniqueness
4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit Aurora kinase A and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
IUPAC Name |
4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-17(18-12-14-21(29)15-13-18)27-28-23-16-22(19-8-4-2-5-9-19)25-24(26-23)20-10-6-3-7-11-20/h2-16,29H,1H3,(H,25,26,28)/b27-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIXOGEWFJVKC-PKAZHMFMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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